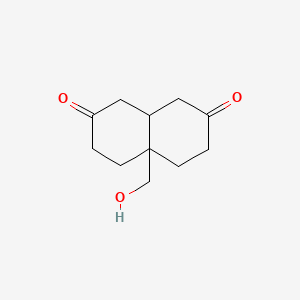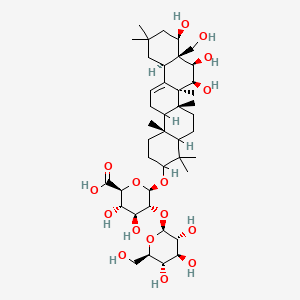![molecular formula C7H9NO B14330955 7-Azadispiro[2.0.2~4~.2~3~]octan-8-one CAS No. 111291-55-5](/img/structure/B14330955.png)
7-Azadispiro[2.0.2~4~.2~3~]octan-8-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Azadispiro[2.0.2~4~.2~3~]octan-8-one is a chemical compound known for its unique structure and potential applications in various fields. It is characterized by its spirocyclic framework, which consists of two spiro-connected rings. This compound has garnered interest due to its potential biological activities and its role as a building block in synthetic chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-Azadispiro[2.0.2~4~.2~3~]octan-8-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, the reaction of a suitable amine with a diketone can lead to the formation of the spirocyclic structure. The reaction conditions often involve the use of catalysts and controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods
While detailed industrial production methods for this compound are not widely documented, the principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for yield and purity, using scalable reaction vessels, and employing purification techniques such as crystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
7-Azadispiro[2.0.2~4~.2~3~]octan-8-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The spirocyclic structure allows for substitution reactions, where functional groups can be replaced with others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Conditions for substitution reactions vary depending on the desired functional group, but typically involve nucleophiles or electrophiles under controlled temperatures.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
7-Azadispiro[2.0.2~4~.2~3~]octan-8-one has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.
Industry: It can be used in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of 7-Azadispiro[2.0.2~4~.2~3~]octan-8-one involves its interaction with molecular targets in biological systems. It is believed to exert its effects by binding to specific proteins or enzymes, thereby modulating their activity. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest it may inhibit certain enzymes involved in disease processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 7-oxa-12-azadispiro[2.0.5^ {4}.3^ {3}]dodecane hydrochloride
- Azabicyclo[4.2.0]octa-1,3,5-trien-8-one
Uniqueness
7-Azadispiro[202~4~2~3~]octan-8-one is unique due to its specific spirocyclic structure, which imparts distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
111291-55-5 |
|---|---|
Molekularformel |
C7H9NO |
Molekulargewicht |
123.15 g/mol |
IUPAC-Name |
7-azadispiro[2.0.24.23]octan-8-one |
InChI |
InChI=1S/C7H9NO/c9-5-6(1-2-6)7(8-5)3-4-7/h1-4H2,(H,8,9) |
InChI-Schlüssel |
AEBCFFLQBBAFDH-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC12C(=O)NC23CC3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


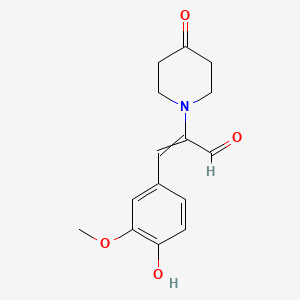
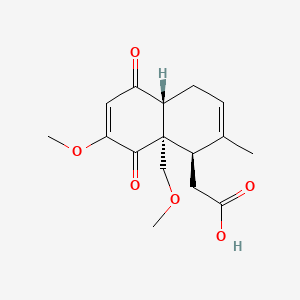
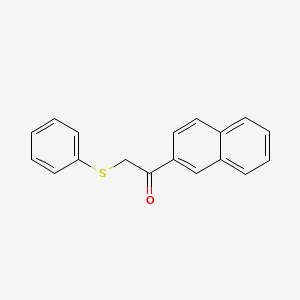
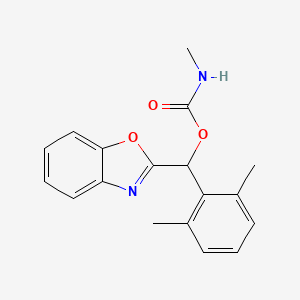
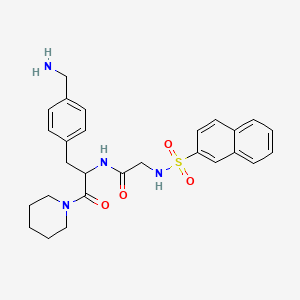
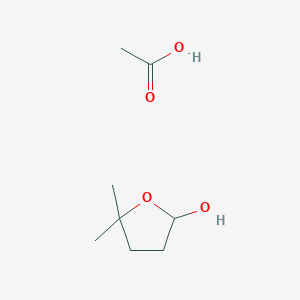
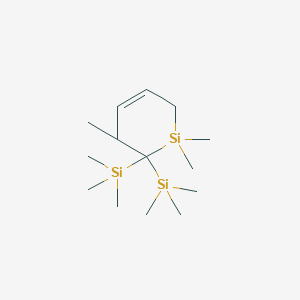
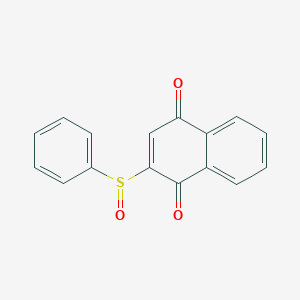

![1-Bromo-4-{[(tert-butylperoxy)carbonyl]amino}benzene](/img/structure/B14330938.png)
